N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Overview
Description
N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound that belongs to the class of triazolopyridine sulfonamides. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The unique structure of this compound, which includes a triazole ring fused to a pyridine ring and a sulfonamide group, contributes to its diverse biological activities.
Mechanism of Action
Target of Action
The primary targets of N-(3,5-dimethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, respectively .
Mode of Action
N-(3,5-dimethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide interacts with its targets by inhibiting their activities . This inhibition results in the disruption of the signaling pathways that these kinases are involved in, leading to the suppression of cell proliferation and angiogenesis .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways . The inhibition of these pathways leads to downstream effects such as the suppression of cell proliferation and angiogenesis, which are critical for the growth and spread of cancer cells .
Result of Action
The molecular and cellular effects of N-(3,5-dimethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide’s action include the inhibition of cell proliferation and angiogenesis . This results in the suppression of the growth and spread of cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(3,5-dimethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide. For instance, the compound’s synthesis under microwave conditions has been shown to yield the target compound in a short reaction time . This suggests that the compound’s synthesis and stability can be influenced by factors such as temperature and reaction time .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone.
Formation of the Pyridine Ring: The pyridine ring can be constructed through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the triazolopyridine intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of microwave-assisted synthesis, which has been shown to improve reaction times and yields for similar compounds .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Antibacterial Activity: It has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.
Biological Research: The compound is used in biological research to study its effects on various cellular pathways and its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-sulfonamide: This compound has a similar triazole and sulfonamide structure but includes a quinoxaline ring instead of a pyridine ring.
Triazolo[4,3-a]pyrazine Derivatives: These compounds share the triazole ring but have a pyrazine ring instead of a pyridine ring.
Uniqueness
N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is unique due to its specific combination of a triazole ring fused to a pyridine ring and a sulfonamide group. This unique structure contributes to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-10-7-11(2)9-13(8-10)18-22(20,21)14-5-4-6-19-12(3)16-17-15(14)19/h4-9,18H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUKALHXZMEXON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CN3C2=NN=C3C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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